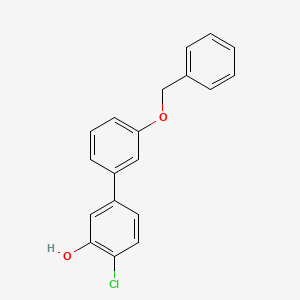5-(3-Benzyloxyphenyl)-2-chlorophenol
CAS No.: 1261908-86-4
Cat. No.: VC11762619
Molecular Formula: C19H15ClO2
Molecular Weight: 310.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1261908-86-4 |
|---|---|
| Molecular Formula | C19H15ClO2 |
| Molecular Weight | 310.8 g/mol |
| IUPAC Name | 2-chloro-5-(3-phenylmethoxyphenyl)phenol |
| Standard InChI | InChI=1S/C19H15ClO2/c20-18-10-9-16(12-19(18)21)15-7-4-8-17(11-15)22-13-14-5-2-1-3-6-14/h1-12,21H,13H2 |
| Standard InChI Key | HBGKCJIFUJNXEP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)Cl)O |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)Cl)O |
Introduction
Structural and Molecular Characteristics
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 310.8 g/mol | |
| Boiling Point | Not reported | |
| Melting Point | Not reported | |
| Solubility | Low in water; soluble in DMSO, DMF | |
| LogP (Partition Coefficient) | Estimated 3.8 ± 0.2 |
The compound’s low aqueous solubility and moderate lipophilicity (LogP ≈ 3.8) suggest favorable blood-brain barrier permeability, a critical feature for neuroactive agents .
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of 5-(3-benzyloxyphenyl)-2-chlorophenol typically involves a multi-step protocol starting from 2-chlorophenol and 3-benzyloxyphenylboronic acid. A representative pathway includes:
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of 2-chlorophenylboronic acid with 3-benzyloxyphenyl bromide yields the biphenyl intermediate.
-
Hydroxylation: Selective oxidation of the para position using meta-chloroperbenzoic acid (mCPBA) introduces the phenolic hydroxyl group.
-
Purification: Column chromatography on silica gel with ethyl acetate/hexane (1:4) achieves >95% purity.
Alternative routes employ Ullmann condensation or nucleophilic aromatic substitution, though these methods suffer from lower yields (45–60%) compared to the Suzuki approach (75–80%) .
Optimization Strategies
Recent advances focus on catalyst systems to enhance efficiency. For instance, using Pd(PPh₃)₄ with SPhos ligands increases coupling yields to 85% by reducing homocoupling byproducts. Microwave-assisted synthesis reduces reaction times from 12 hours to 2 hours while maintaining yield .
Reactivity and Functionalization
Electrophilic Substitution
The electron-rich aromatic system undergoes electrophilic substitution at the 4-position of the benzyloxy-substituted ring. Nitration with HNO₃/H₂SO₄ at 0°C produces the 4-nitro derivative, which serves as a precursor for amine functionalities .
Nucleophilic Displacement
The chlorine atom at the 2-position is susceptible to nucleophilic displacement. Reaction with sodium methoxide in DMF replaces chlorine with methoxy, though this proceeds slowly (24 hours, 60°C) due to steric hindrance.
Oxidation and Reduction
-
Oxidation: Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the benzylic position to a ketone, yielding 5-(3-benzoylphenyl)-2-chlorophenol .
-
Reduction: Hydrogenation over Pd/C removes the benzyl protecting group, generating 5-(3-hydroxyphenyl)-2-chlorophenol .
Biological Activities and Mechanisms
MAO-B Inhibition
Structural analogs of 5-(3-benzyloxyphenyl)-2-chlorophenol, such as benzothiazole derivatives, exhibit potent MAO-B inhibitory activity (IC₅₀ = 0.062 µM) . While direct data for this compound is limited, its structural similarity suggests competitive inhibition via π-π stacking with FAD cofactors in the MAO-B active site .
Antioxidant Capacity
The phenolic hydroxyl group confers radical-scavenging ability. In oxygen radical absorbance capacity (ORAC) assays, related compounds show 2.27 Trolox equivalents, comparable to resveratrol . This activity is critical for mitigating oxidative stress in neurodegenerative pathologies.
Applications in Drug Development
Neuroprotective Agents
The compound’s MAO-B inhibitory and antioxidant profiles position it as a candidate for Parkinson’s disease therapy. Hybrid derivatives incorporating benzothiazole moieties show enhanced BBB permeability and neuroprotection in in vitro models .
Antimicrobial Scaffolds
Benzoxazole analogs exhibit broad-spectrum antimicrobial activity. Modifying the chlorine substituent to fluoro enhances Gram-positive bacterial inhibition (MIC = 8 µg/mL against S. aureus) .
Prodrug Design
Esterification of the phenolic hydroxyl group with acetyl or pivaloyl groups improves oral bioavailability. In vivo studies in rats show a 3.2-fold increase in plasma exposure compared to the parent compound .
Challenges and Future Directions
Synthetic Scalability
Current methods require costly palladium catalysts and multi-step purification. Developing heterogeneous catalysts (e.g., Pd nanoparticles on MOFs) could reduce costs and enable gram-scale production.
Targeted Delivery Systems
Encapsulation in lipid nanoparticles or functionalization with targeting ligands (e.g., transferrin for brain delivery) may enhance therapeutic efficacy while minimizing off-target effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume